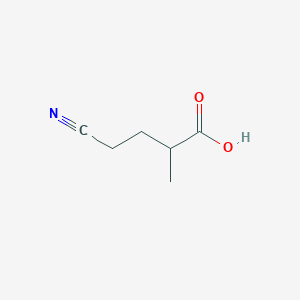

4-Cyano-2-methylbutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

37810-29-0 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-cyano-2-methylbutanoic acid |

InChI |

InChI=1S/C6H9NO2/c1-5(6(8)9)3-2-4-7/h5H,2-3H2,1H3,(H,8,9) |

InChI Key |

REJFSMLCTZUOJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#N)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 2 Methylbutanoic Acid

Transformation Pathways of the Nitrile Moiety

The nitrile group (C≡N) in 4-Cyano-2-methylbutanoic acid is a versatile functional group that can undergo several types of transformations, primarily hydrolysis to amides and reduction to amines.

Self-Catalyzed Hydrolysis to Amide Derivatives

While specific studies on the self-catalyzed hydrolysis of this compound are not extensively documented, a strong precedent exists in structurally similar molecules. Research on compounds like 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) has shown that the nitrile group can be transformed into an amide through catalysis by the adjacent carboxylic acid moiety. This intramolecular catalysis is hypothesized to occur via protonation of the nitrile by the neighboring carboxylic acid. This activation facilitates the attack of a water molecule, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide form.

This reaction pathway is significant as it can occur during storage or under specific reaction conditions, potentially leading to the formation of 4-amido-2-methylbutanoic acid as an impurity or a desired product, depending on the context.

Table 1: Plausible Mechanism of Self-Catalyzed Hydrolysis

| Step | Description | Intermediate |

| 1 | Intramolecular protonation of the nitrile nitrogen by the carboxylic acid group. | Protonated nitrile |

| 2 | Nucleophilic attack by a water molecule on the activated nitrile carbon. | Imidic acid precursor |

| 3 | Tautomerization of the imidic acid to the corresponding amide. | Amide derivative |

Hydrogenation Reactions to Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine, yielding 5-amino-2-methylpentanoic acid, is a synthetically valuable transformation. This is typically achieved through catalytic hydrogenation. Common catalysts for this process include metals like nickel, palladium, or platinum.

The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. The process generally proceeds through an imine intermediate, which is further reduced to the amine. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to ensure high selectivity for the primary amine and to avoid the formation of secondary and tertiary amines as byproducts. While the hydrogenation of nitriles is a well-established industrial process, the presence of the carboxylic acid group in the same molecule requires careful selection of conditions to prevent undesired side reactions.

Table 2: Catalysts and Conditions for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Product |

| Raney Nickel | High pressure H₂, elevated temperature, alcoholic solvent | Primary amine |

| Palladium on Carbon (Pd/C) | H₂ gas, various pressures and temperatures | Primary amine |

| Platinum(IV) oxide (PtO₂) | H₂ gas, ambient or elevated temperature and pressure | Primary amine |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is another key reactive center in this compound, participating in characteristic reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Pathways

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid or hydrochloric acid), is a standard method to produce esters. organic-chemistry.org This is an equilibrium-controlled process, and to favor the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. google.com

Amidation: The direct reaction of this compound with an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (DCC). These activated intermediates are then readily attacked by an amine to yield the desired amide. Alternatively, heating the ammonium carboxylate salt at high temperatures can drive off water and lead to amide formation.

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The ease of decarboxylation in carboxylic acids is highly dependent on the stability of the carbanion formed upon losing CO₂. This reaction is most facile for β-keto acids, where the ketone group at the β-position can stabilize the resulting enolate intermediate.

This compound is a γ-cyanocarboxylic acid, meaning the cyano group is at the γ-position relative to the carboxyl group. The cyano group is electron-withdrawing, which can influence the molecule's reactivity. However, it does not provide the same type of stabilization for a carbanion at the α-position as a β-carbonyl group does. Therefore, the decarboxylation of this compound is not expected to occur under standard heating conditions and would likely require more forcing conditions or specialized reagents.

Reaction Mechanisms in Synthetic Applications

While specific, documented synthetic applications for this compound are not widely reported in the available literature, its bifunctional nature makes it a potentially valuable building block in organic synthesis. The presence of both a nitrile and a carboxylic acid allows for a variety of selective transformations and subsequent cyclization reactions.

One plausible synthetic application is the synthesis of substituted lactams, which are important structural motifs in many biologically active compounds. This could be achieved through a sequence of reactions involving the selective reduction of the nitrile to a primary amine, followed by an intramolecular amidation (cyclization) to form a six-membered δ-lactam.

Another potential application could be in the synthesis of substituted piperidines, another common scaffold in pharmaceuticals. This would involve the reduction of both the nitrile and the carboxylic acid functional groups to an amine and an alcohol, respectively, followed by further synthetic manipulations.

The reactivity of this compound can be summarized as follows:

The nitrile group can be hydrolyzed to an amide or reduced to an amine.

The carboxylic acid group can be converted to esters or amides.

The combination of these two functional groups allows for potential intramolecular reactions to form heterocyclic structures.

Further research into the synthetic utility of this compound could reveal its potential as a precursor for various complex molecules.

Radical Cascade Reactions

While no specific studies on radical cascade reactions involving this compound have been found, the presence of a nitrile group suggests potential for participation in such transformations. Radical cascade reactions initiated by the addition of a radical to the cyano group are a known method for constructing complex molecular architectures. The general mechanism often involves the formation of an initial radical, which then undergoes a series of intramolecular reactions, with the nitrile group acting as a radical acceptor. rsc.org

In a hypothetical scenario, a radical generated elsewhere in a molecule derived from this compound could add to the carbon atom of the cyano group. This would result in a new radical species that could then participate in further cyclization or rearrangement steps, propagating the cascade. The feasibility and outcome of such a cascade would be highly dependent on the specific reaction conditions, including the choice of radical initiator and the presence of other functional groups.

Mechanistic studies on other cyano-containing compounds have shown that the stability of the intermediate radicals plays a crucial role in directing the reaction pathway. mdpi.com For this compound derivatives, the stereochemistry at the methyl-substituted carbon could also influence the selectivity of any potential radical cyclization.

Cyclization Reactions

The bifunctional nature of this compound, containing both a carboxylic acid and a nitrile group, presents opportunities for various cyclization reactions to form heterocyclic structures, such as lactams. The intramolecular cyclization of amino acids and their derivatives is a fundamental process in organic synthesis.

One potential transformation is the conversion of the nitrile group to an amine, followed by intramolecular condensation with the carboxylic acid to form a piperidinone (a six-membered lactam). This type of reaction is a standard method for the synthesis of lactams. organic-chemistry.org

Alternatively, under different conditions, the nitrile group itself can participate directly in cyclization reactions. For instance, acid-catalyzed hydrolysis of the nitrile to an amide, followed by cyclization, could also lead to the formation of a lactam. The conditions for such a reaction would need to be carefully controlled to favor intramolecular cyclization over intermolecular polymerization.

A review of the literature on the synthesis of cyano-substituted γ-lactams highlights a copper-catalyzed cascade cyclization/cyanation reaction. rsc.org While the substrates in that study were different, it demonstrates the utility of the cyano group in the formation of lactam rings.

Below is a hypothetical reaction scheme illustrating a potential cyclization pathway for a derivative of this compound to a lactam.

| Reactant | Reagents and Conditions | Product | Theoretical Yield (%) |

| 4-Amino-2-methylbutanoic acid (derived from this compound) | Heat, catalyst | 5-Methylpiperidin-2-one | Data not available |

It is important to reiterate that the above discussions are based on general principles and reactivity of similar compounds, as direct experimental data for radical cascade and cyclization reactions of this compound is not available in the reviewed scientific literature.

Structural Modifications and Derivative Synthesis of 4 Cyano 2 Methylbutanoic Acid

Amino Acid Analogues and Peptide Derivatives

The dual functionality of 4-Cyano-2-methylbutanoic acid serves as a strategic starting point for the synthesis of non-proteinogenic amino acids and for conjugation to peptide-like structures.

The synthesis of γ-amino acids from γ-cyanoacids is a well-established transformation that can be applied to this compound. The primary method for converting the nitrile group into a primary amine is through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The general transformation involves the reduction of the cyano group (-C≡N) to a primary amine group (-CH₂-NH₂). This process converts this compound into 4-Amino-2-methylbutanoic acid. Various catalytic systems can be employed to achieve this, including both heterogeneous and homogeneous catalysts. acs.org The reaction provides an efficient route to γ-amino acids, which are valuable components in medicinal chemistry and materials science. researchgate.net

Table 1: Representative Conditions for Nitrile to Amine Conversion

| Catalyst Type | Reducing Agent | General Conditions | Product Type |

| Heterogeneous (e.g., Raney Nickel, Palladium on Carbon) | Molecular Hydrogen (H₂) | Elevated pressure and temperature | Primary Amine |

| Homogeneous (e.g., Ruthenium, Rhodium complexes) | Molecular Hydrogen (H₂) | Milder conditions, specific solvents | Primary Amine |

| Chemical Reducing Agents (e.g., Lithium Aluminum Hydride) | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine libretexts.org |

This derivatization is significant as it introduces a basic amino group, transforming the acidic precursor into a zwitterionic amino acid analogue.

The carboxylic acid moiety of this compound is the primary site for forming amide bonds, enabling its conjugation to various amine-containing molecules, including imidazole derivatives. The formation of an amide link between a carboxylic acid and an amine is a cornerstone of peptide synthesis and can be achieved using a variety of coupling reagents.

This process typically involves the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP), facilitate this reaction by forming a highly reactive intermediate. nih.gov This methodology allows for the coupling of this compound with amino-functionalized imidazoles under mild conditions, yielding imidazole-based conjugates. nih.gov Such conjugates are of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in biologically active molecules. nih.gov

Table 2: Common Reagents for Amide Coupling of Carboxylic Acids

| Coupling Reagent(s) | Additive(s) | Solvent | Key Feature |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Acetonitrile, Dichloromethane | Effective for electron-deficient amines nih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | Dichloromethane | Forms a urea byproduct that precipitates |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) | High efficiency, low racemization |

Functionalized Alkyl and Aryl Derivatives

Further derivatization of this compound can yield a variety of functionalized molecules. While direct functionalization of the alkyl backbone can be challenging, the existing nitrile and carboxylic acid groups provide handles for introducing new functionalities, including aryl groups, through multi-component reactions.

One notable example is the synthesis of 2-amino-3-cyano-4H-chromenes, which incorporates a cyano-containing fragment into a complex aryl structure. This is achieved through a three-component reaction involving an aldehyde, malononitrile (or a similar cyano-activated methylene (B1212753) compound), and a phenol derivative. nih.gov In a similar fashion, the cyano- and methyl-substituted backbone of this compound could potentially be integrated into such synthetic schemes to create novel, highly substituted aryl derivatives. These reactions are often catalyzed by a simple base like piperidine and proceed efficiently at room temperature. nih.gov

Polymeric Applications and Macromolecular Conjugates

The structure of this compound is closely related to 4-cyanopentanoic acid, a key component in the design of chain transfer agents for controlled polymerization techniques.

The 4-cyanopentanoic acid moiety is a fundamental R-group in a widely used class of Reversible Addition-Fragmentation chain Transfer (RAFT) agents. nih.gov RAFT polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com The effectiveness of the RAFT process depends critically on the choice of the chain transfer agent (CTA). sigmaaldrich.com

CTAs based on this structure, such as 4-cyanopentanoic acid dithiobenzoate (CPADB) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA), utilize the 4-cyanopentanoic acid fragment as the reinitiating or "leaving" group (R-group) in the RAFT equilibrium. rsc.orgresearchgate.netnih.gov The carboxylic acid provides a convenient handle for further functionalization, such as anchoring the CTA to a surface or creating macro-CTAs. nih.govqut.edu.au The cyano group contributes to the stability of the intermediate radical species.

The general structure of these CTAs is R-S-C(=S)-Z, where the selection of the R and Z groups determines the agent's suitability for different monomer families. sigmaaldrich.com The 4-cyanopentanoic acid group has proven effective for controlling the polymerization of methacrylates and styrenes. nih.govresearchgate.net

Table 3: Examples of RAFT Agents Featuring the 4-Cyanopentanoic Acid Moiety

| RAFT Agent Name | R Group | Z Group | Typical Monomers |

| 4-Cyanopentanoic acid dithiobenzoate (CPADB) | 4-Cyanopentanoic acid | Phenyl | Methacrylates, Styrenes nih.govresearchgate.net |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) | 4-Cyanopentanoic acid | Dodecyl | Methacrylates researchgate.net |

| 4-Cyano-4-(propylthiocarbonothioylthio) pentanoic acid | 4-Cyanopentanoic acid | Propyl | Methacrylates researchgate.net |

Research has shown that the nitrile group in these CTAs can undergo self-catalyzed hydrolysis to an amide, which can impact polymerization control, highlighting the importance of CTA purity. nih.gov Despite this, the 4-cyanopentanoic acid framework remains one of the most versatile and widely employed scaffolds for RAFT agent design. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization of 4 Cyano 2 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of 4-cyano-2-methylbutanoic acid can be achieved.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer primary insights into the molecule's structure.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons at C3 and C4 will present as complex multiplets. The methyl protons at C2 would appear as a doublet, coupling with the single proton at C2.

¹³C NMR: The carbon-13 NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon (C1) will be the most downfield signal, generally appearing around 170-185 ppm. The nitrile carbon (C5) is also characteristic, with a chemical shift in the range of 115-125 ppm. The remaining aliphatic carbons (C2, C3, C4, and the methyl carbon) will appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, correlations would be observed between the proton at C2 and the protons of the methyl group, as well as the methylene protons at C3. Further correlations would be seen between the C3 and C4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-13 (broad s, 1H) | 175-185 |

| C2 (-CH) | 2.5-2.9 (m, 1H) | 35-45 |

| C3 (-CH₂) | 1.8-2.2 (m, 2H) | 25-35 |

| C4 (-CH₂) | 2.3-2.6 (t, 2H) | 15-25 |

| C5 (-CN) | - | 115-125 |

| -CH₃ (at C2) | 1.2-1.4 (d, 3H) | 15-20 |

Predicted values are based on typical chemical shifts for similar functional groups and molecular environments. s = singlet, d = doublet, t = triplet, m = multiplet.

The rotational freedom around the single bonds in this compound results in various possible conformations. NMR spectroscopy, particularly through the analysis of coupling constants and the application of techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the predominant conformation in solution. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred staggered or eclipsed conformations of the molecule's backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary information to NMR.

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Carboxylic Acid: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong, sharp peak around 1700-1725 cm⁻¹.

Nitrile: The C≡N triple bond stretch is a very characteristic and sharp absorption, typically appearing in the 2240-2260 cm⁻¹ region. Its presence is a clear indicator of the cyano group.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups will appear in the 1350-1470 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| C=O stretch | 1700-1725 (strong, sharp) | |

| Nitrile | C≡N stretch | 2240-2260 (sharp, medium) |

| Alkyl | C-H stretch | 2850-3000 |

This compound is not expected to have significant absorption in the visible region of the electromagnetic spectrum. However, in the UV region, electronic transitions can be observed. The carbonyl group of the carboxylic acid contains non-bonding electrons (n) and π electrons, which can undergo n → π* and π → π* transitions. The n → π* transition is typically weak and occurs at longer wavelengths (around 200-210 nm), while the π → π* transition is more intense and occurs at shorter wavelengths. The nitrile group also exhibits a weak n → π* transition at higher energies (shorter wavelengths).

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₆H₉NO₂. The monoisotopic mass of this compound is 127.0633 g/mol .

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 128.0706 |

| [M+Na]⁺ | 150.0525 |

| [M-H]⁻ | 126.0560 |

Data sourced from predictive databases.

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics for the identification and structural elucidation of small molecules from complex biological samples. osti.govnih.gov Unlike nominal mass spectrometers, HRMS instruments provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision is crucial as it allows for the determination of a unique elemental composition for a measured mass-to-charge ratio (m/z), significantly narrowing down the potential identity of an unknown metabolite. nih.govthermofisher.comthermofisher.com

For this compound, with the molecular formula C6H9NO2, the calculated exact mass is 127.063328530 Da. nih.gov An HRMS analysis would aim to detect an ion corresponding to this mass. The high mass accuracy of the technique helps to distinguish the compound from other isobaric species—molecules that have the same nominal mass but different elemental formulas. osti.gov

In a typical metabolomics workflow, HRMS is coupled with a separation technique like liquid chromatography (LC). osti.gov This allows for the characterization of metabolites based on both their retention time and their accurate mass. osti.gov Once a feature of interest is detected, its identity can be further confirmed using tandem mass spectrometry (MS/MS or MSn). osti.govnih.gov In this process, the ion of interest (the precursor ion) is isolated and fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, which can be compared against spectral libraries or used for de novo structural elucidation to confirm the connectivity of atoms within the molecule. osti.govthermofisher.com

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. For this compound, predicted m/z values for common ionic species (adducts) that could be detected by HRMS are presented below.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]+ | [C6H10NO2]+ | 128.07061 |

| [M+Na]+ | [C6H9NNaO2]+ | 150.05255 |

| [M+K]+ | [C6H9NKO2]+ | 166.02649 |

| [M+NH4]+ | [C6H13N2O2]+ | 145.09715 |

Data sourced from PubChem. uni.lu

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.comijcce.ac.ir This approach is routinely used to evaluate the geometric and electronic properties of organic compounds. biointerfaceresearch.com For this compound, DFT calculations can provide deep insights into its molecular structure, stability, and reactivity.

DFT calculations can be used to determine the molecule's optimal three-dimensional geometry by finding the lowest energy arrangement of its atoms. These calculations can also predict various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. biointerfaceresearch.com

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and interactions with other molecules, such as biological receptors or solvents. mdpi.com

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to perform a conformational search. This process explores the potential energy surface of the molecule to identify its stable low-energy conformations (conformers). Understanding the accessible conformations is critical, as the biological activity of a small molecule is often dependent on its ability to adopt a specific shape to bind to a target protein. mdpi.com

MD simulations are performed by placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for the system. The resulting trajectory provides detailed information on how the molecule moves, flexes, and interacts with its surroundings on timescales ranging from picoseconds to microseconds. mdpi.commdpi.com This data can reveal the preferred conformations, the energy barriers between them, and the dynamics of intramolecular hydrogen bonding.

Prediction of Molecular Parameters (e.g., Topological Polar Surface Area, Rotatable Bonds)

Computational methods are widely used to predict key molecular parameters that are indicative of a molecule's pharmacokinetic properties, such as absorption and cell permeability. Among the most important of these parameters are the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. wikipedia.orgresearchgate.net

TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of 140 Ų or less tend to have good intestinal absorption, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. wikipedia.orgresearchgate.net

The number of rotatable bonds is a measure of a molecule's conformational flexibility. A lower number of rotatable bonds (typically 10 or fewer) is generally associated with better oral bioavailability. researchgate.net For this compound, these parameters have been computationally predicted.

Table 2: Predicted Molecular Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C6H9NO2 | Provides elemental composition. nih.gov |

| Exact Mass | 127.063328530 Da | Used for identification in HRMS. nih.gov |

| Topological Polar Surface Area (TPSA) | 61.1 Ų | Suggests good cell membrane permeability. nih.govwikipedia.org |

Data sourced from PubChem. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Research Applications of 4 Cyano 2 Methylbutanoic Acid in Organic Synthesis

Building Block in Complex Molecule Synthesis

While specific examples of the use of 4-Cyano-2-methylbutanoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. Cyano-carboxylic acids, in general, are recognized as important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. chemrevlett.com The presence of both a nitrile and a carboxylic acid allows for sequential or orthogonal chemical modifications, making it a versatile building block. For instance, the carboxylic acid can be used as a handle to link the molecule to a larger scaffold, while the nitrile group is reserved for later-stage transformations.

The general class of cyano-carboxylic acid esters, to which derivatives of this compound belong, are crucial intermediates in the production of various fine chemicals, including vitamins and pharmaceuticals. google.com The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to introduce key structural elements.

Reagent in Diverse Chemical Transformations

The reactivity of this compound allows it to participate in a variety of chemical transformations. The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. nih.govmit.edu The carboxylic acid functionality can be activated to form acid chlorides, esters, or amides, enabling its use in a wide array of coupling reactions.

Decarboxylative cyanation is a modern synthetic method for the preparation of nitriles from carboxylic acids, highlighting the interchangeability of these functional groups and the potential for this compound to be synthesized from a dicarboxylic acid precursor. chemrevlett.comrsc.org Conversely, the nitrile group can serve as a precursor to other functionalities, making the compound a versatile reagent for introducing a four-carbon chain with a reactive handle.

Precursor for Chiral Synthesis

The chiral center at the second carbon of this compound makes it a potentially valuable precursor for the synthesis of enantiomerically pure compounds. Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry.

The synthesis of chiral compounds using such precursors can be achieved through several strategies. One common approach is the resolution of a racemic mixture of the acid. This can be accomplished by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure acid. While specific resolution procedures for this compound are not detailed in the searched literature, this is a standard and widely applicable technique for chiral carboxylic acids.

Another approach is asymmetric synthesis, where a prochiral precursor is converted to a single enantiomer of the target molecule using a chiral catalyst or auxiliary. nih.gov While the direct asymmetric synthesis of this compound is not prominently described, the methodologies for the asymmetric synthesis of similar chiral carboxylic acids are well-established. wikipedia.org Once obtained in enantiomerically pure form, this compound can be used to introduce a stereocenter into a target molecule, a critical step in the synthesis of many pharmaceuticals and natural products.

Industrial Synthesis and Process Optimization Research for 4 Cyano 2 Methylbutanoic Acid

Development of Scalable Synthetic Routes

A plausible and scalable synthetic route for 4-Cyano-2-methylbutanoic acid involves a two-step process starting from diethyl methylmalonate and 3-chloropropionitrile.

Step 1: Alkylation of Diethyl Methylmalonate

In this step, diethyl methylmalonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 3-chloropropionitrile.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl 2-(2-cyanoethyl)-2-methylmalonate is then subjected to acidic hydrolysis. chemguide.co.uk Heating the reaction mixture with an acid, such as hydrochloric acid, hydrolyzes both ester groups to carboxylic acids and the nitrile group to a carboxylic acid. The intermediate malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

Alternative routes could involve the use of other methylmalonic esters or different halo-propionitriles. The choice of a specific route for industrial-scale production would depend on a variety of factors, including the cost and availability of the starting materials and the specific equipment and infrastructure of the manufacturing facility.

Efficiency and Yield Optimization Studies

Optimizing the efficiency and yield of a synthetic process is crucial for its economic viability. fatfinger.io This involves a systematic study of various reaction parameters to identify the optimal conditions for each step of the synthesis.

For the proposed synthesis of this compound, key parameters for optimization in the alkylation step include the choice of base, solvent, reaction temperature, and reaction time. The hydrolysis and decarboxylation step would be optimized by varying the concentration of the acid, the reaction temperature, and the heating time. organicchemistrytutor.com

Illustrative Data Table for Optimization of the Alkylation Step

| Experiment | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 50 | 6 | 75 |

| 2 | Sodium Ethoxide | Ethanol | 70 | 6 | 85 |

| 3 | Sodium Hydride | THF | 50 | 6 | 82 |

| 4 | Sodium Hydride | THF | 70 | 4 | 90 |

| 5 | Potassium Carbonate | DMF | 70 | 8 | 78 |

This table is for illustrative purposes only and does not represent actual experimental data.

The data from such optimization studies would be used to determine the most efficient and cost-effective conditions for the large-scale production of this compound.

Purity Assessment and Control in Production

Ensuring the purity of the final product is a critical aspect of fine chemical manufacturing. chemicatimes.com A robust quality control system is necessary to monitor the purity of the product throughout the production process.

The purity of this compound can be assessed using a variety of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and any impurities.

Gas Chromatography (GC): Particularly if the compound or its derivatives are volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural isomers or other impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound and identify impurities.

Potential impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions, and residual solvents. Process control measures, such as monitoring reaction conditions in real-time, can help to minimize the formation of impurities. cdsentec.com Purification of the final product may be achieved through techniques such as crystallization, distillation, or chromatography.

Illustrative Data Table of a Typical Impurity Profile

| Impurity | Source | Typical Concentration (%) |

| Diethyl methylmalonate | Unreacted starting material | < 0.1 |

| 3-chloropropionitrile | Unreacted starting material | < 0.05 |

| Diethyl 2,2-bis(2-cyanoethyl)malonate | Side reaction product | < 0.2 |

| Residual Solvents (e.g., Ethanol, THF) | Process | < 0.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Cost-Benefit Analysis of Production Methods

A thorough cost-benefit analysis is essential to determine the economic feasibility of a chosen production method. acs.org This analysis involves evaluating all the costs associated with the manufacturing process and comparing them to the potential revenue from the sale of the product.

The costs associated with the production of this compound would include:

Raw material costs: The price of diethyl methylmalonate, 3-chloropropionitrile, base, acid, and solvents.

Operational costs: Energy consumption for heating and cooling, labor costs, and equipment maintenance.

Capital costs: The initial investment in reactors and other processing equipment.

Waste disposal costs: The cost of treating and disposing of any waste generated during the process.

A cost-benefit analysis would compare the proposed synthetic route with potential alternative routes. For example, an alternative route might have a higher yield but require more expensive reagents or more complex equipment. The analysis would weigh the higher initial investment and operating costs against the potential for higher revenue from a more efficient process.

Illustrative Data Table for a Comparative Cost-Benefit Analysis

| Parameter | Proposed Route (Malonic Ester Synthesis) | Alternative Route (Hypothetical) |

| Raw Material Cost per kg of product | Moderate | High |

| Number of Synthetic Steps | 2 | 3 |

| Overall Yield | Good (e.g., 75-85%) | Excellent (e.g., >90%) |

| Process Complexity | Moderate | High |

| Estimated Production Cost per kg | X | 1.2X |

This table is for illustrative purposes only and provides a qualitative comparison.

The results of the cost-benefit analysis would guide the decision-making process for the selection of the most economically viable method for the industrial production of this compound. researchgate.net

Future Research Directions and Emerging Paradigms for 4 Cyano 2 Methylbutanoic Acid

Integration with Green Chemistry Principles

The synthesis and application of 4-Cyano-2-methylbutanoic acid can be significantly enhanced by adhering to the principles of green chemistry, which focus on minimizing environmental impact. Future research will likely prioritize the development of processes that are more efficient, use safer reagents, and generate less waste.

Key areas for integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves moving away from classical methods that may use stoichiometric reagents towards more efficient catalytic processes.

Use of Renewable Feedstocks: Investigating pathways to synthesize this compound or its precursors from biomass-derived sources instead of petroleum-based starting materials.

Benign Solvents and Conditions: Research into performing reactions in greener solvents, such as water, supercritical CO2, or bio-derived solvents, under ambient temperature and pressure to reduce energy consumption.

Catalysis: Emphasizing the use of recoverable and reusable catalysts, including biocatalysts and heterogeneous catalysts, to improve reaction efficiency and simplify purification processes. Continuous-flow systems, which offer enhanced safety and control, represent a significant step in this direction. flinders.edu.aumdpi.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application for this compound | Anticipated Benefits |

|---|---|---|

| Prevention | Designing syntheses with minimal byproduct formation. | Reduced waste treatment costs and environmental impact. |

| Atom Economy | Utilizing catalytic addition reactions instead of substitution reactions with leaving groups. | Higher efficiency and less waste. |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Developing biosynthetic pathways or using platform chemicals derived from biomass. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Using enzymatic or heterogeneous catalysts that can be easily separated and reused. | Improved yield, selectivity, and process sustainability. |

Exploration of Novel Catalytic Methods

Advances in catalysis are set to revolutionize the synthesis of complex molecules like this compound, enabling more efficient and selective production. The presence of a chiral center at the second carbon position makes enantioselective synthesis a particularly important research focus.

Asymmetric Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions enantioselectively is a burgeoning field. For the synthesis of chiral cyano-containing carboxylic acids, catalysts such as thiourea (B124793) derivatives have shown promise in achieving high yields and enantiomeric excesses. mdpi.comnih.gov Future work could adapt these methods for the stereocontrolled synthesis of (R)- or (S)-4-Cyano-2-methylbutanoic acid.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes, such as nitrilases or dehydrogenases, could provide a highly sustainable route to enantiomerically pure this compound. Biocatalyzed flow-based approaches are particularly advantageous for industrial-scale production. mdpi.com

Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions, often under very mild conditions. mdpi.com This approach could be explored for novel carbon-carbon bond-forming reactions or functional group transformations in the synthesis of the target molecule, potentially unlocking new synthetic pathways that are inaccessible through traditional thermal methods.

Continuous-Flow Synthesis: Translating synthetic routes to continuous-flow systems offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. flinders.edu.au A multi-step continuous-flow synthesis could streamline the production of this compound, integrating reaction and purification steps to enhance efficiency. mdpi.comdurham.ac.uk

Advanced Materials Science Applications

The dual functionality of this compound makes it an attractive candidate as a monomer or functional building block in materials science. The nitrile group can undergo various transformations, while the carboxylic acid provides a handle for polymerization or surface functionalization.

Polymer Synthesis: The carboxylic acid moiety can be used in step-growth polymerizations to form polyesters or polyamides. The pendant nitrile group along the polymer backbone could then be post-modified to introduce other functionalities or to act as a site for cross-linking. Research in this area could lead to the development of novel polymers with tailored thermal, mechanical, or chemical properties. researchgate.net

Functional Monomers in Controlled Radical Polymerization: The compound could be modified to act as a monomer in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a versatile method for creating well-defined polymers with complex architectures. nih.govrsc.org Using a monomer derived from this compound could lead to polymers with unique properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs, which are crystalline materials with high porosity. While simple dicarboxylic acids are common, the inclusion of a nitrile group within the linker, as would be the case with this compound, could impart specific chemical affinities to the pores of the MOF, making them suitable for applications in gas separation, storage, or catalysis.

Table 2: Potential Roles of this compound in Materials Science

| Application Area | Role of this compound | Potential Material Properties |

|---|---|---|

| Polyesters/Polyamides | Bifunctional monomer | Enhanced thermal stability, tunable polarity from the nitrile group. |

| RAFT Polymerization | Functional monomer precursor | Creation of well-defined block copolymers, materials for nanomedicine. nih.gov |

| Metal-Organic Frameworks | Functionalized organic linker | High surface area, selective adsorption of polar molecules. |

| Surface Modification | Anchoring group for nanoparticles | Improved dispersibility and compatibility of nanoparticles in polymer matrices. |

Untapped Bioactivity Research Avenues

The cyano and carboxylic acid functional groups are present in numerous biologically active molecules, suggesting that this compound could serve as a valuable scaffold for drug discovery and biochemical research.

Precursor for Bioactive Molecules: The nitrile group is a versatile synthetic handle that can be converted into amines, amides, or tetrazoles, which are common functionalities in pharmaceuticals. Notably, the core structure is related to precursors for γ-aminobutyric acid (GABA) derivatives, a class of molecules with significant applications in treating neurological disorders. nih.gov

Agrochemical Research: The development of new herbicides and pesticides often involves the screening of novel chemical scaffolds. The combination of a nitrile and a carboxylic acid may impart herbicidal or insecticidal properties, making derivatives of this compound interesting candidates for screening in agrochemical research programs.

Fragment-Based Drug Discovery: In fragment-based drug discovery, small molecules are screened for weak binding to biological targets. This compound is an ideal candidate for such a library due to its relatively small size and presence of key functional groups that can participate in hydrogen bonding and other interactions.

Metabolic Probes: Isotopically labeled versions of this compound could be synthesized and used as probes to study metabolic pathways, particularly those involving fatty acid metabolism, given its structural similarity to short-chain fatty acids. wikipedia.org

Q & A

What are the established synthetic routes for 4-Cyano-2-methylbutanoic acid, and what analytical techniques are recommended for confirming its purity and structure?

Answer:

Synthesis typically involves multi-step organic reactions, such as cyanation of 2-methylbutanoic acid precursors or modification of spirocyclic intermediates. Patent applications describe pathways using carbamoyl-functionalized aromatic systems and spiro[chromene-cyclopropane] derivatives . For purity and structural confirmation, analytical methods include:

- HPLC for assessing purity (e.g., >97% purity standards in commercial reagents) .

- NMR and mass spectrometry for structural elucidation, supported by melting point verification (e.g., methyl 3-cyanobenzoate, mp 58–60°C) .

- CAS RN cross-referencing to validate molecular identity .

What safety precautions should be taken when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management: Segregate chemical waste and dispose via certified facilities to prevent environmental contamination .

- Emergency Protocols: For spills, use inert absorbents (e.g., vermiculite) and avoid water rinsing. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Answer:

- Temperature Control: Maintain reaction temperatures below 174°C to prevent decomposition, as seen in methyl 4-(cyanoacetyl)benzoate synthesis .

- Protecting Groups: Use tert-butyl or benzyl groups to shield reactive sites (e.g., carboxylic acid moieties) during intermediate steps .

- Catalytic Efficiency: Optimize catalyst loading (e.g., palladium for cyanation) and stoichiometric ratios to reduce side reactions .

What strategies resolve contradictions in spectroscopic data during characterization of this compound derivatives?

Answer:

- Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR (for CN and COOH groups), and high-resolution mass spectrometry .

- Reference Standards: Compare data with NIST-certified references (e.g., 4-phenylbutanoic acid derivatives) to confirm spectral assignments .

- Purity Assessment: Use elemental analysis or HPLC to rule out impurities affecting melting points or molecular weight discrepancies .

How does the 4-cyano substituent affect the reactivity and bioactivity of 2-methylbutanoic acid derivatives?

Answer:

- Reactivity: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa reduction), enhancing nucleophilic substitution or esterification kinetics .

- Bioactivity: Derivatives like 4-(2-Fluorophenyl)-4-oxobutanoic acid exhibit antimicrobial properties due to fluorophenyl interactions with enzyme active sites. Similar structure-activity relationships suggest the cyano group may enhance binding affinity in target proteins .

What are the challenges in synthesizing enantiomerically pure this compound, and what resolution techniques are effective?

Answer:

- Racemization Risks: Acidic or high-temperature conditions can lead to racemization. Use mild reaction conditions (e.g., low-temperature cyanation) .

- Chiral Resolution: Techniques include:

What are the common applications of this compound in medicinal chemistry research?

Answer:

- Intermediate Synthesis: Used to prepare carbamoyl and spirocyclic derivatives for drug candidates targeting enzymes or receptors .

- Biological Probes: The cyano group serves as a hydrogen-bond acceptor in inhibitors (e.g., antimicrobial or anticancer agents) .

- Peptide Mimetics: Incorporation into pseudopeptides to study conformational effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.